Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate: is a chemical compound with the molecular formula C8H13NO2. It is a derivative of tetrahydropyridine, featuring a hydroxyl group at the 4-position and a carboxylate ester group at the 3-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperature, and pressure settings.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Various nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-1,2,5,6-tetrahydropyridine-3-one.
Reduction: Formation of 4-hydroxy-1,2,5,6-tetrahydropyridine-3-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in studying biological systems, particularly in enzyme inhibition studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical processes. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate: Similar structure but with a methyl group at the 1-position.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Lacks the hydroxyl group at the 4-position.
This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
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Properties
CAS No. |
679841-12-4 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 4-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h8-9H,2-4H2,1H3 |
InChI Key |
MLYDZTDEBFYZHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CCNC1)O |
Origin of Product |
United States |
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